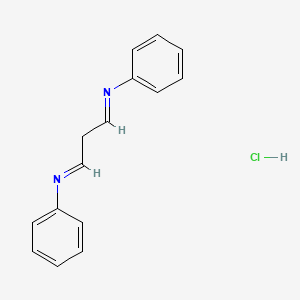

Malonaldehyde bis(phenylimine) monohydrochloride

Vue d'ensemble

Description

Malonaldehyde bis(phenylimine) monohydrochloride is an organic compound with the chemical formula C15H15ClN2. It is known for its use as a fluorescent cyanine dye, which makes it valuable in various scientific applications . The compound is characterized by its yellow to orange powder form and is hygroscopic, meaning it readily absorbs moisture from the air .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of malonaldehyde bis(phenylimine) monohydrochloride typically involves the reaction of malonaldehyde with aniline under acidic conditions to form the bis(phenylimine) derivative, followed by the addition of hydrochloric acid to obtain the monohydrochloride salt . The reaction conditions often require a controlled environment to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and consistent product quality .

Analyse Des Réactions Chimiques

Cyclization Reactions in Cyanines

MAD plays a pivotal role in synthesizing conformationally restrained cyanine dyes through a cascade cyclization process. Key steps include:

-

Grubbs Metathesis : A cyclization precursor is prepared using Grubbs 2nd-generation catalyst to enable ring-closing .

-

BBr₃-Mediated Cyclization : MAD reacts with brominated intermediates under BBr₃ catalysis at -78°C, forming tetracyclic systems .

-

Acid Equilibration : Final treatment with aqueous HCl yields a single diastereomer product .

Reaction Conditions :

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | -78°C (BBr₃ step) | Prevents side reactions |

| Catalyst | BBr₃ (1.0M in CH₂Cl₂) | Facilitates cyclization |

| Equilibration Agent | HCl (aqueous) | Ensures stereochemical uniformity |

Acid-Catalyzed Rearrangements

MAD undergoes protonation-driven structural changes in acidic environments:

-

Imine Isomerization : HCl mediates equilibration between syn/anti imine conformers .

-

Stabilization : The hydrochloride form enhances stability during storage (-70°C recommended) .

Reactivity Comparison :

| Condition | MAD Behavior | Related Compound (Benzaldehyde Derivative) |

|---|---|---|

| Aqueous HCl | Forms stable diastereomers | Prone to hydrolysis |

| Anhydrous MeOH | Retains imine conjugation | Partial reduction observed |

Applications De Recherche Scientifique

Synthetic Chemistry

Overview : Malonaldehyde bis(phenylimine) monohydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules used in pharmaceuticals and new materials.

Key Applications :

- Synthesis of Cyanine Dyes : The compound is utilized in the synthesis of fluorescent cyanine dyes, which are important for biological imaging and diagnostics. For instance, it has been involved in producing unsymmetrical pentamethine cyanines under microwave irradiation conditions, demonstrating its utility in dye chemistry .

- Formation of Asymmetric Compounds : It acts as a precursor for creating asymmetric benzothiazole derivatives, which can be further modified for applications in gene expression studies .

Analytical Chemistry

Overview : In analytical chemistry, this compound is employed for detecting and quantifying various organic compounds.

Key Applications :

- Detection of Aldehydes and Amines : The compound is valuable in methods for quality control and environmental monitoring due to its ability to form stable complexes with aldehydes and amines .

- Fluorescence Microscopy : Its fluorescent properties enable it to label cells for fluorescence microscopy, aiding researchers in visualizing cellular structures and processes.

Polymer Science

Overview : The compound is used in formulating specialty polymers that require enhanced properties.

Key Applications :

- Thermal Stability and Mechanical Strength : this compound contributes to the development of polymers that exhibit improved thermal stability and mechanical strength, which are crucial for applications in the automotive and aerospace industries .

Medicinal Chemistry

Overview : This compound shows potential in drug development through its ability to target specific biological pathways.

Key Applications :

- Drug Development : It has been explored for creating compounds that can inhibit specific enzymes or proteins involved in disease mechanisms. Its role as a fluorescent probe also aids in studying drug interactions within biological systems .

Biochemistry

Overview : In biochemistry, this compound is utilized to study various biological processes.

Key Applications :

- Enzyme Inhibition Studies : Researchers use this compound to investigate enzyme interactions and inhibition mechanisms, contributing to a better understanding of metabolic pathways and disease processes .

- Lipid Peroxidation Marker : It serves as a marker for lipid peroxidation, helping assess oxidative stress levels within cells or tissues, which is relevant in studying diseases like neurodegenerative disorders.

Case Study 1: Fluorescent Labeling

A study demonstrated the effectiveness of this compound as a fluorescent label for proteins. By covalently attaching the dye to proteins, researchers tracked their movement within live cells using fluorescence microscopy techniques.

Case Study 2: Oxidative Stress Assessment

In research focusing on oxidative stress, the compound was used to measure lipid peroxidation levels in neuronal cells. The fluorescence intensity correlated with oxidative damage markers, providing insights into neurodegenerative disease mechanisms.

Mécanisme D'action

The mechanism of action of malonaldehyde bis(phenylimine) monohydrochloride involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved in its action depend on the specific application, such as binding to biomolecules in biological assays .

Comparaison Avec Des Composés Similaires

Similar Compounds

Malondialdehyde bis(dimethyl acetal): Another derivative of malonaldehyde used in similar applications.

Malondialdehyde tetrabutylammonium salt: Used in lipid peroxidation assays.

N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride: A structurally similar compound with different applications

Uniqueness

Malonaldehyde bis(phenylimine) monohydrochloride is unique due to its specific fluorescent properties, making it particularly valuable in applications requiring high sensitivity and specificity in fluorescence-based techniques .

Activité Biologique

Malonaldehyde bis(phenylimine) monohydrochloride (MBC) is a compound of significant interest in biological research due to its unique structural properties and versatile applications, particularly as a fluorescent probe. This article explores the biological activity of MBC, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

MBC has the chemical formula and a molecular weight of 258.75 g/mol. The compound features two phenyl groups linked by imine bonds to a malonaldehyde backbone, along with a hydrochloride component. This structure enables MBC to function effectively as a fluorescent dye, making it valuable in various biological applications, including cellular imaging and oxidative stress assessment .

Mechanisms of Biological Activity

Fluorescent Properties

MBC acts as a cell-permeable dye that can enter living cells. Inside the cells, it is cleaved by cytoplasmic esterases, which removes the phenylimine groups, resulting in a non-fluorescent product. However, in live cells with active esterase activity, the phenylimine groups remain attached, producing a fluorescent signal when excited by light at specific wavelengths. This property allows researchers to differentiate between live and dead cells based on fluorescence intensity .

Oxidative Stress Marker

MBC is utilized as a marker for lipid peroxidation—a process where free radicals damage cell membranes. By measuring the fluorescence intensity of MBC, researchers can assess oxidative stress levels in cells or tissues. This application is particularly relevant in studying diseases associated with oxidative damage, such as neurodegenerative disorders and atherosclerosis .

DNA Photocleavage Studies

Another significant application of MBC is in the study of DNA photocleavage. By incorporating MBC into DNA strands and exposing them to light, researchers can investigate the mechanisms behind DNA damage induced by UV radiation or other light sources. Understanding these mechanisms is crucial for insights into skin cancer development and other photo-induced pathologies .

Table 1: Summary of Applications and Findings Related to MBC

Case Study: Oxidative Stress in Neurodegenerative Diseases

A study examining the role of oxidative stress in neurodegenerative diseases utilized MBC to measure lipid peroxidation levels in neuronal cells. The results indicated significantly elevated fluorescence in diseased cells compared to controls, suggesting that MBC could serve as a reliable indicator for assessing oxidative damage in neurological contexts .

Propriétés

IUPAC Name |

N,N'-diphenylpropane-1,3-diimine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-6,8-13H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMLOZWXXPLHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480711 | |

| Record name | Malonaldehyde bis(phenylimine) monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123071-42-1 | |

| Record name | Malonaldehyde bis(phenylimine) monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.